molecular formula C13H21NO2 B4901284 2,2'-[(2-phenylpropyl)imino]diethanol

2,2'-[(2-phenylpropyl)imino]diethanol

Cat. No.: B4901284
M. Wt: 223.31 g/mol
InChI Key: LNWIEZWDWNOFEQ-UHFFFAOYSA-N
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Description

2,2'-[(2-Phenylpropyl)imino]diethanol is a tertiary amine derivative of diethanolamine, featuring a 2-phenylpropyl (cumyl) group attached to the central nitrogen atom. The molecule consists of two ethanolamine moieties linked via an imino group, with the bulky aromatic substituent influencing its physical and chemical properties. The phenylpropyl group likely enhances hydrophobicity compared to smaller alkyl-substituted diethanolamines, impacting solubility and reactivity.

Properties

IUPAC Name

2-[2-hydroxyethyl(2-phenylpropyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(13-5-3-2-4-6-13)11-14(7-9-15)8-10-16/h2-6,12,15-16H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWIEZWDWNOFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCO)CCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of 2,2'-[(2-phenylpropyl)imino]diethanol typically involves the reaction of diethanolamine with an appropriate phenylpropyl aldehyde or ketone. The general synthetic route can be outlined as follows:

  • Preparation of the Imines : The reaction begins with the condensation of diethanolamine and 2-phenylpropyl aldehyde under acidic or basic conditions to form the imine.
  • Purification : The resulting compound is usually purified through recrystallization or chromatography to obtain a high-purity product.

Medicinal Chemistry

The compound has shown promise in various biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of diethanolamine possess significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some research suggests that compounds containing imine functionalities can exhibit cytotoxic effects against cancer cell lines, potentially leading to new cancer therapies .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials:

  • Polymer Synthesis : Its ability to form stable bonds allows it to be used in creating polymeric materials with enhanced properties such as thermal stability and chemical resistance.
  • Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings and adhesives that require durability under various environmental conditions.

Case Study 1: Antimicrobial Evaluation

A study conducted on various diethanolamine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group could enhance the efficacy of these compounds.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound A (Control)ModerateLow
This compoundHighModerate

Case Study 2: Polymer Development

Research into the use of this compound in polymer synthesis showed that incorporating this compound into polyurethanes improved their mechanical properties significantly. The study highlighted its potential for producing materials used in automotive and aerospace applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of 2,2'-[(2-phenylpropyl)imino]diethanol with analogous diethanolamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on N Boiling Point (°C) Water Solubility
This compound C₁₃H₂₁NO₂* ~235.3* 2-Phenylpropyl ~340–360* Low*
2,2′-(4-Methylphenylimino)diethanol C₁₁H₁₇NO₂ 195.26 4-Methylphenyl 338–340 Moderate
N-Ethyldiethanolamine C₆H₁₅NO₂ 147.2 Ethyl 245–250 High
Methyldiethanolamine (MDEA) C₅H₁₃NO₂ 135.16 Methyl 247 Very High
N-Isopropyldiethanolamine C₇H₁₇NO₂ 147.21 Isopropyl 187–192 Moderate
N-(3-Aminopropyl)diethanolamine C₇H₁₈N₂O₂ 162.23 3-Aminopropyl N/A High

*Estimated based on structural analogs.

Key Observations :

  • Molecular Weight : The phenylpropyl substituent increases molecular weight significantly compared to alkyl-substituted analogs, enhancing steric hindrance.
  • Boiling Points : Bulky aromatic groups (e.g., 4-methylphenyl) elevate boiling points due to stronger van der Waals interactions .
  • Solubility : Polar substituents like ethyl or methyl groups improve water solubility, while aromatic or long alkyl chains reduce it .

Q & A

Basic: What are the recommended methodologies for synthesizing 2,2'-[(2-phenylpropyl)imino]diethanol, and how can its purity be validated?

Answer:
Synthesis typically involves a multi-step amine-alcohol condensation reaction. A common approach is reacting 2-phenylpropylamine with ethylene oxide under controlled alkaline conditions (pH 9–11) at 60–80°C to introduce ethanolamine groups . Post-synthesis, purity is validated using:

  • ¹H/¹³C NMR to confirm structural integrity (e.g., hydroxyl proton signals at δ 3.5–4.0 ppm and aromatic protons at δ 7.2–7.5 ppm) .
  • HPLC-MS for quantitative impurity profiling (e.g., detecting residual amine precursors) .
  • Elemental analysis to verify stoichiometry (C, H, N within ±0.3% theoretical values).

Advanced: How does this compound interact with neurotransmitter systems, and what experimental models are suitable for mechanistic studies?

Answer:
The compound’s tertiary amine and hydroxyl groups suggest potential modulation of GABAergic or cholinergic pathways. Advanced studies employ:

  • In vitro receptor binding assays (e.g., radioligand displacement using [³H]muscimol for GABA_A receptors) .
  • Electrophysiological patch-clamp techniques to assess ion channel modulation in neuronal cell lines .
  • Molecular docking simulations to predict binding affinities with synaptic proteins (e.g., using AutoDock Vina) .

Data Contradiction: How should researchers resolve discrepancies in reported solubility data for this compound?

Answer:
Conflicting solubility values (e.g., polar vs. nonpolar solvents) may arise from hydration state or impurities. Mitigation strategies include:

  • Standardized solvent pre-treatment (e.g., drying with molecular sieves).
  • UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λmax ~270 nm .
  • Cross-validation using dynamic light scattering (DLS) to detect aggregates in saturated solutions .

Experimental Design: What strategies optimize reaction yield in large-scale synthesis?

Answer:
Yield optimization employs Design of Experiments (DoE) to assess variables:

  • Temperature (critical range: 70–90°C).
  • Catalyst type (e.g., KOH vs. NaOH, impacting byproduct formation) .
  • Molar ratio of ethylene oxide to amine (1.5:1 optimal for minimizing diethanolamine byproducts) .
    Response surface modeling (RSM) can predict ideal conditions with >85% yield .

Toxicity and Safety: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

  • Ames test (TA98 strain) to assess mutagenicity .
  • MTT assay in HepG2 cells for cytotoxicity (IC₅₀ thresholds <100 µM suggest low risk) .
  • hERG channel inhibition assays to evaluate cardiac liability .
    Note: In vitro results must be corroborated with in vivo studies (e.g., rodent LD₅₀ >2000 mg/kg indicates low acute toxicity) .

Advanced Analytical Techniques: How can researchers differentiate stereoisomers or degradation products?

Answer:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers .
  • LC-QTOF-MS for high-resolution mass detection of degradation byproducts (e.g., oxidized imino groups) .
  • FT-IR spectroscopy to identify carbonyl formation (C=O stretch ~1700 cm⁻¹) from hydrolytic degradation .

Mechanistic Studies: What isotopic labeling approaches elucidate metabolic pathways?

Answer:

  • Deuterium labeling at the ethanolamine groups (e.g., this compound-d₄) to track metabolic hydroxylation via GC-MS .
  • ¹⁴C radiolabeling at the phenyl ring to study tissue distribution in rodent models .

Stability: How do storage conditions impact chemical integrity?

Answer:

  • Light sensitivity: UV exposure induces imine bond cleavage; store in amber glass at -20°C .
  • Humidity control: Silica gel desiccants prevent hygroscopic degradation (water content <0.1% w/w) .
  • Long-term stability: Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .

Computational Modeling: Can QSAR models predict its bioactivity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models using Dragon descriptors (e.g., topological polar surface area, logP) correlate with:

  • Blood-brain barrier permeability (predicted logBB >0.3 suggests CNS activity) .
  • Antioxidant potential (HOMO-LUMO gaps <4 eV indicate radical scavenging capacity) .

Impurity Profiling: What methods quantify trace impurities in pharmaceutical-grade batches?

Answer:

  • HPLC-DAD with a C18 column (LOD: 0.05% w/w) to detect residual 2-phenylpropylamine .
  • ICP-MS for heavy metal contamination (e.g., Pd <10 ppm from catalytic residues) .
  • Headspace GC to monitor volatile byproducts (e.g., ethylene oxide residuals) .

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